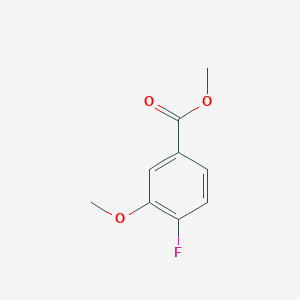

Methyl 4-fluoro-3-methoxybenzoate

描述

属性

IUPAC Name |

methyl 4-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTVDAXZKFVQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343877 | |

| Record name | Methyl 4-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74385-37-8 | |

| Record name | Methyl 4-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrolysis and Esterification Route

One of the well-documented methods involves the hydrolysis of methyl 4-fluoro-3-methoxybenzoate to produce 4-fluoro-3-methoxybenzoic acid and vice versa through esterification.

- Starting with this compound dissolved in methanol.

- Treatment with sodium hydroxide in aqueous solution at room temperature for 4 hours.

- Acidification with hydrochloric acid to precipitate the acid.

- Yield: Approximately 97% for the acid form.

- Characterization: H-NMR shows aromatic and methoxy protons consistent with the structure.

This method is mostly used for the preparation of the acid from the ester but also implies the reverse esterification can be performed under acidic conditions to obtain the methyl ester.

Synthesis via 3-Methoxy-4-fluorobenzaldehyde Intermediate

A more advanced and industrially relevant synthetic route to this compound involves the preparation of 3-methoxy-4-fluorobenzaldehyde as a key intermediate, which can then be oxidized and esterified.

Preparation of 3-Methoxy-4-fluorobenzaldehyde:

- Starting material: 3,4-difluorobromobenzene.

- Step 1: Nucleophilic aromatic substitution with sodium methoxide in methanol at 50–65 °C for 2–6 hours to yield 3-methoxy-4-fluorobromobenzene (Compound III).

- Step 2: Formation of Grignard reagent by reaction of Compound III with magnesium in solvents such as tetrahydrofuran or methyl tetrahydrofuran at 40–65 °C for 2–6 hours.

- Step 3: Reaction of the Grignard reagent with N,N-dimethylformamide at 0–10 °C for 1–2 hours to yield 3-methoxy-4-fluorobenzaldehyde (Compound I).

- Purification by extraction, washing, drying, and vacuum distillation.

- Step 1 yields range from 78% to 82.7%.

- Step 2 yields range from 71.3% to 75%.

- Overall yield approximately 58.5%.

- Purity of aldehyde exceeds 97% as confirmed by HPLC and 1H-NMR.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3,4-difluorobromobenzene + NaOCH3 in MeOH | 50–65 | 2–6 | 78–82.7 | Formation of 3-methoxy-4-fluorobenzene (Compound III) |

| Grignard reagent formation | Compound III + Mg in THF/MeTHF | 40–65 | 2–6 | - | Magnesium chips dissolve during reaction |

| Reaction with N,N-dimethylformamide | Grignard reagent + DMF | 0–10 | 1–2 | 71.3–75 | Formation of 3-methoxy-4-fluorobenzaldehyde (Compound I) |

| Hydrolysis of methyl ester | This compound + NaOH | Room temp | 4 | 97 | Conversion to acid |

Research Findings and Advantages of the Described Methods

- The nucleophilic aromatic substitution using sodium methoxide is efficient and uses readily available reagents.

- The Grignard reaction step is carefully controlled to optimize yield and purity.

- Avoidance of toxic reagents such as borane dimethyl sulfide and heavy metal oxidants reduces environmental impact and improves safety.

- The overall synthetic route is scalable and suitable for industrial application with moderate to high yields.

- Purity of final aldehyde intermediate is high (>97%), facilitating downstream transformations.

- The method offers a cost-effective alternative due to inexpensive starting materials and solvents.

化学反应分析

Types of Reactions

Methyl 4-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form 4-fluoro-3-methoxybenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

4-Fluoro-3-methoxybenzoic acid: Formed through hydrolysis.

4-Fluoro-3-methoxybenzyl alcohol: Formed through reduction.

科学研究应用

1.1. Chemistry

M4F3MB serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers in organic chemistry.

Table 1: Synthesis Routes for Methyl 4-Fluoro-3-Methoxybenzoate

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction of 4-fluoro-3-methoxybenzoic acid with methanol | 85 |

| Fluorination | Introduction of fluorine into the aromatic ring using fluorinating agents | 75 |

| Methylation | Methylation of phenolic compounds to introduce the methoxy group | 70 |

1.2. Biology

In biological research, M4F3MB has been investigated for its potential interactions with various biomolecules. Its structure enhances lipophilicity, allowing it to penetrate cell membranes effectively.

Biological Activities:

- Enzyme Inhibition: M4F3MB may inhibit enzymes involved in metabolic pathways, potentially altering cellular processes.

- Antibacterial Properties: Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Pharmaceutical Applications

M4F3MB is explored for its potential use in drug development due to its biological activities. It has been studied as a lead compound for targeting specific conditions such as infections and inflammation.

Case Study: Antibacterial Activity

A study demonstrated that M4F3MB exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell wall synthesis, making it a candidate for further pharmaceutical development .

Agricultural Applications

M4F3MB is also utilized in the production of agrochemicals. Its antibacterial properties make it suitable for developing agricultural products aimed at controlling plant pathogens.

Table 2: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticide Development | Formulated as an active ingredient in pesticides |

| Plant Growth Regulators | Investigated for effects on plant growth and yield |

Industrial Applications

In industry, M4F3MB finds applications in the synthesis of specialty chemicals and materials due to its versatile chemical properties.

Example Applications:

- Used as a precursor in the synthesis of dyes and pigments.

- Employed in the formulation of resins and plastics.

作用机制

The mechanism of action of methyl 4-fluoro-3-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets .

相似化合物的比较

Substituent Positional Isomers

Small changes in substituent positions significantly alter physicochemical properties and reactivity:

Alkyl Chain Variants: Ethyl vs. Methyl Esters

- Ethyl 4-fluoro-3-methoxybenzoate (CAS 773136-55-3): Molecular formula C₁₀H₁₁FO₃, molecular weight 198.19 g/mol.

Substituent Type Variations

Methyl 3,4-difluorobenzoate (CAS 369-26-6):

- Methyl 4-fluoro-3-nitrobenzoate: Substitutes the methoxy group with a nitro (-NO₂) group, a strong electron-withdrawing moiety. This enhances susceptibility to nucleophilic aromatic substitution but reduces stability under basic conditions .

Comparative Data Table

Key Research Findings

- Electronic Effects : The methoxy group in this compound donates electrons via resonance, activating the ring for electrophilic substitution at specific positions. In contrast, nitro or difluoro substituents deactivate the ring, redirecting reactivity .

- Solubility Trends: Ethyl esters exhibit higher lipophilicity than methyl esters, making them preferable for reactions in non-polar solvents .

- Synthetic Utility : this compound’s balanced electronic profile makes it versatile in synthesizing fluorinated pharmaceuticals, whereas nitro variants are niche reagents for explosive or dye intermediates .

生物活性

Methyl 4-fluoro-3-methoxybenzoate (MFB) is an organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical and agrochemical fields. This article provides a detailed overview of the biological activity associated with MFB, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 200.19 g/mol. The compound features a methoxy group (-OCH₃) and a fluorine atom attached to a benzoate structure, which influences its reactivity and biological interactions.

1. Antimicrobial Properties

MFB has been studied for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures often exhibit effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives of MFB have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.08 | E. coli |

| Methyl 2-chloro-4-fluoro-3-methoxybenzoate | 0.03 | K. pneumoniae |

| Methyl 4-chloro-2-fluoro-3-methoxybenzoate | 0.125 | P. aeruginosa |

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, MFB has been investigated for anti-inflammatory effects. Studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

The mechanism of action for MFB is believed to involve interaction with specific enzymes or receptors within biological systems. The presence of the methoxy and fluorine substituents enhances its binding affinity to these targets, which can modulate cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MFB against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results demonstrated that MFB exhibited significant antibacterial activity, particularly against E. coli, with an MIC value of 0.08 µg/mL.

Anti-inflammatory Mechanism Investigation

In another study, researchers explored the anti-inflammatory potential of MFB by assessing its effect on cytokine production in macrophages. The findings indicated that treatment with MFB reduced the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

MFB shares structural similarities with other fluorinated benzoates, which also exhibit notable biological activities. Below is a comparison highlighting key differences:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 2-chloro-4-fluoro-3-methoxybenzoate | Moderate | High |

| Methyl 4-chloro-2-fluoro-3-methoxybenzoate | Low | Moderate |

常见问题

Q. What are the established synthetic routes for Methyl 4-fluoro-3-methoxybenzoate, and how can researchers optimize reaction conditions for yield and purity?

- Methodological Answer : this compound (CAS 74385-37-8, C₉H₉FO₃) is typically synthesized via esterification of 4-fluoro-3-methoxybenzoic acid using methanol under acidic catalysis. Advanced methods include coupling reactions, such as copper(II)-mediated aryl boronic acid cross-coupling (e.g., with methyl 4-hydroxybenzoate and 3-fluorobenzene boronic acid in dichloromethane, using triethanolamine as a base) . Optimization involves adjusting stoichiometry, catalyst loading (e.g., copper acetate), and temperature. Purity can be enhanced via recrystallization (e.g., using hexane/EtOH mixtures) or column chromatography .

Q. How is this compound characterized spectroscopically, and what key data should researchers prioritize?

- Methodological Answer :

- 1H NMR : Expect signals for the methoxy group (~δ 3.8–3.9 ppm), aromatic protons (split due to fluorine coupling, e.g., δ 7.1–8.0 ppm), and ester methyl (~δ 3.9 ppm). Reference data from similar esters (e.g., methyl 3-fluoro-4-nitrobenzoate) show splitting patterns influenced by fluorine .

- Mass Spectrometry : Molecular ion peak at m/z 184.16 (C₉H₉FO₃) .

- IR : Strong ester carbonyl stretch (~1720 cm⁻¹) and C-F absorption (~1250 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use solvents like dichloromethane/hexane or ethanol/water to remove unreacted starting materials .

- Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (1:4) resolves ester products from polar byproducts .

- Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity or crystallographic behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electronic effects of the fluorine and methoxy substituents on ester hydrolysis rates. For crystallography, SHELX software refines X-ray diffraction data to resolve steric interactions, such as torsional angles between the methoxy and ester groups. Molecular dynamics simulations (e.g., GROMACS) predict solubility in solvents like DMSO or acetonitrile .

Q. What strategies address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., catalyst type, solvent polarity). For example, copper(II) acetate vs. palladium catalysts in cross-coupling reactions may explain variance .

- Spectroscopic Variability : Verify deuterated solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments with internal standards .

- Purity : Use orthogonal methods (HPLC, GC-MS) to confirm compound identity when conflicting data arise .

Q. How can this compound serve as a precursor for biologically active compounds, and what functionalization steps are critical?

- Methodological Answer :

- Hydrolysis : Convert the ester to 4-fluoro-3-methoxybenzoic acid using LiOH in THF/water for carboxylate intermediates .

- Amidation : React with amines (e.g., cyclohexylamine) to form bioactive amides, as seen in analogs with anti-inflammatory or enzyme-inhibitory activity .

- Nitro Reduction : Catalytic hydrogenation of nitro derivatives (e.g., methyl 4-fluoro-3-nitrobenzoate) yields amino intermediates for drug candidates .

Q. What role does fluorine substitution play in the stability and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, critical for pharmacokinetics. Kinetic studies (e.g., Hammett plots) quantify its electron-withdrawing effect on ester hydrolysis. Comparative TGA/DSC analysis reveals higher thermal stability vs. non-fluorinated esters due to stronger C-F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。